molecular formula C7H17ClN2O2 B1439919 2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride CAS No. 1236263-45-8

2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride

Cat. No.: B1439919
CAS No.: 1236263-45-8
M. Wt: 196.67 g/mol
InChI Key: QWYSHORQLKDZEU-UHFFFAOYSA-N
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Description

2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride is an organic compound with the chemical formula C6H14ClNO2. It is a colorless or white crystalline powder that is soluble in water and alcohol. This compound is commonly used in the synthesis of peptide and protein drugs to protect the amino group and other functional groups from being destroyed in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride can be achieved through the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride: Similar in structure but with a different alkyl chain length.

    2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride: Similar in structure but with a different branching pattern.

Uniqueness

2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride is unique due to its specific chemical structure, which provides distinct reactivity and stability properties. This uniqueness makes it particularly useful in the synthesis of peptide and protein drugs, where precise control over chemical reactions is essential .

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-5(2)6(8)7(11)9-3-4-10;/h5-6,10H,3-4,8H2,1-2H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYSHORQLKDZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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